Structural Differentiation from 2-Morpholinyl Analog: Pyrrolidine Confers Higher Lipophilicity and Altered Hydrogen-Bond Acceptor Capacity
CAS 1448034-35-2 incorporates a pyrrolidine ring at the pyrimidine 2-position, whereas its closest commercial analog CAS 1448059-67-3 bears a morpholine substituent [1]. The replacement of morpholine (OCH₂CH₂N) with pyrrolidine (CH₂CH₂CH₂N) eliminates the ether oxygen, reducing hydrogen-bond acceptor count from 5 to 4, and is predicted to increase calculated logP by approximately 0.5–0.8 log units based on the substitution of a morpholine oxygen with a methylene group [2]. This lipophilicity shift directly impacts passive membrane permeability and non-specific protein binding, parameters critical for cellular assay interpretation and in vivo distribution [2].
| Evidence Dimension | Hydrogen-bond acceptor count and calculated logP |
|---|---|
| Target Compound Data | HBA = 4; cLogP ≈ 2.8 (predicted via ALoGP 2.0 for the neutral species) |
| Comparator Or Baseline | CAS 1448059-67-3 (2-morpholinyl analog): HBA = 5; cLogP ≈ 2.0 (predicted) |
| Quantified Difference | ΔHBA = -1; ΔcLogP ≈ +0.5 to +0.8 |
| Conditions | In silico prediction using standard molecular property calculators; experimental logP not reported in public domain for either compound. |
Why This Matters
The differentiated lipophilicity and hydrogen-bonding profile of CAS 1448034-35-2 make it a more suitable choice for target classes where passive membrane permeation or blood–brain barrier penetration is required, while CAS 1448059-67-3 may be preferred when aqueous solubility is the limiting factor for assay performance.
- [1] CAS Registry Comparison: 1448034-35-2 vs. 1448059-67-3. Chemical Abstracts Service, accessed via SciFinder. View Source
- [2] Ghose AK, Viswanadhan VN, Wendoloski JJ. Prediction of hydrophobic (lipophilic) properties of small organic molecules using fragmental methods: an analysis of ALOGP and CLOGP methods. J Phys Chem A. 1998;102(21):3762-3772. View Source
